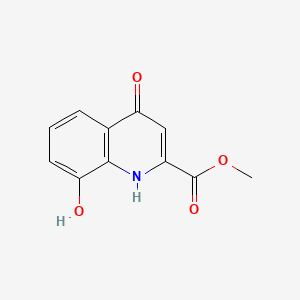

Methyl 4,8-dihydroxyquinoline-2-carboxylate

Übersicht

Beschreibung

Methyl 4,8-dihydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Methyl 4,8-dihydroxyquinoline-2-carboxylate is believed to act on the Group II metabotropic glutamate receptors . These receptors are involved in various physiological functions, including sensory transmission in the thalamus .

Mode of Action

The compound is a putative endogenous agonist for the Group II metabotropic glutamate receptors . It interacts with these receptors, potentially reducing inhibition evoked in the ventrobasal (VB) complex from the thalamic reticular nucleus upon physiological sensory stimulation .

Biochemical Pathways

The biosynthesis of this compound proceeds via kynurenine and 3-hydroxykynurenine . This production pathway is effectively blocked by the KMO-inhibitor mNBA . The compound is a product of tryptophan metabolism .

Result of Action

The interaction of this compound with its targets leads to changes in sensory transmission in the thalamus . It’s also postulated that the compound may be the first potential endogenous allosteric agonist for the mGlu receptors .

Action Environment

The production of this compound is influenced by the tryptophan content of the diet . In the case of Vitamin B6 deficiency, the activity of enzymes involved in the conversion of tryptophan to the compound decreases, leading to an increase in the compound’s concentration .

Biochemische Analyse

Biochemical Properties

Methyl 4,8-dihydroxyquinoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of iron chelation. It interacts with enzymes, proteins, and other biomolecules involved in iron metabolism. For instance, it has been shown to interact with iron chelators like 8-hydroxyquinoline-2-carboxylic acid, which is derived from tryptophan metabolism . These interactions are crucial for maintaining iron homeostasis in biological systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the gut microbiome of certain insect larvae by acting as an iron chelator . This compound’s ability to modulate iron levels can impact cellular functions such as oxidative stress response and energy metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to iron ions, forming stable complexes that can inhibit or activate specific enzymes involved in iron metabolism . Additionally, this compound can influence gene expression by modulating the availability of iron, which is a critical cofactor for various transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2 to 8°C to maintain its stability . Long-term studies have shown that its iron-chelating properties can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively chelate iron without causing toxicity. At higher doses, it may exhibit toxic effects due to excessive iron chelation, leading to disruptions in iron homeostasis and potential oxidative damage . Threshold effects and adverse reactions should be carefully monitored in these studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan metabolism. It is derived from tryptophan via kynurenine and 3-hydroxykynurenine intermediates . This compound’s role in these pathways highlights its importance in regulating iron levels and maintaining metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where iron chelation is needed . The compound’s distribution is crucial for its effectiveness in modulating iron levels.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications may direct it to organelles involved in iron metabolism, such as mitochondria and lysosomes . This localization is essential for its function in regulating iron homeostasis and cellular processes.

Biologische Aktivität

Methyl 4,8-dihydroxyquinoline-2-carboxylate, a derivative of the quinoline family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its unique chemical structure, which contributes to its biological efficacy. The compound is a derivative of 8-hydroxyquinoline (8-HQ), known for its broad pharmacological applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For example:

- Inhibition Zones : Compounds derived from 8-HQ exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, the compound showed inhibition zones comparable to standard antibiotics like ciprofloxacin, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against resistant strains .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 0.125 |

| Escherichia coli | 22 | 0.5 |

| Klebsiella pneumoniae | 25 | 1 |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably:

- Cytotoxicity Studies : In vitro assays against cancer cell lines such as HeLa and MCF-7 revealed IC50 values ranging from 5 to 19 mM, indicating potent cytotoxic effects. The compound's mechanism is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation .

| Cell Line | IC50 (mM) | Selectivity Index |

|---|---|---|

| HeLa | 14 | >3 |

| MCF-7 | 19 | >2 |

| A549 | 10 | >4 |

Antiviral Activity

The antiviral efficacy of this compound has also been investigated:

- Hepatitis B Virus (HBV) : Molecular docking simulations and experimental studies indicated that derivatives of this compound can significantly inhibit HBV replication at concentrations as low as 10 µM . This suggests potential therapeutic applications in antiviral drug development.

Case Studies and Research Findings

- Study on Antiviral Properties : A study highlighted the high inhibition rates of HBV replication by methylated derivatives of quinoline compounds. The results showed over 80% inhibition at concentrations below toxic levels .

- Antimicrobial Efficacy : Another investigation demonstrated that various derivatives exhibited higher antimicrobial activity than traditional antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity in Cancer Cells : Research focused on the selectivity of these compounds for cancer cells over normal cells revealed a significant safety profile, with lower toxicity observed in non-cancerous cell lines compared to tumor cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

Methyl 4,8-dihydroxyquinoline-2-carboxylate has shown potential as an antiviral agent. Studies indicate that derivatives of this compound can inhibit the replication of the Hepatitis B virus. Molecular docking simulations suggest that these compounds interact effectively with viral proteins, thereby preventing viral replication .

Table 1: Antiviral Activity Against Hepatitis B Virus

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Inhibition of viral replication |

| Derivative A | 5 | Direct interaction with polymerase |

| Derivative B | 15 | Induction of apoptosis in infected cells |

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the modulation of cellular signaling pathways and the generation of reactive oxygen species (ROS) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | ROS generation |

Biological Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. It demonstrates inhibition against a range of bacterial strains by interfering with DNA gyrase activity, which is crucial for bacterial DNA replication .

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Material Science

Synthesis of Functional Materials

this compound serves as a precursor in synthesizing functional materials such as fluorescent sensors and adsorbents for metal ions. Its derivatives can be utilized in biosensing applications due to their ability to interact with specific analytes .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral activity of this compound derivatives showed promising results in vitro against Hepatitis B virus. The derivatives were tested at varying concentrations, revealing significant inhibition at lower doses compared to standard antiviral treatments.

Case Study 2: Anticancer Potential

In a detailed investigation involving MCF-7 breast cancer cells, this compound exhibited a dose-dependent reduction in cell viability. The study highlighted its potential as a therapeutic agent against breast cancer, warranting further exploration into its mechanisms and efficacy in vivo.

Eigenschaften

IUPAC Name |

methyl 8-hydroxy-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)7-5-9(14)6-3-2-4-8(13)10(6)12-7/h2-5,13H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWQGCSEQFBFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.